1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone
Description
Properties
IUPAC Name |
1-[5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-3-5-11(6-4-10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQFXRJQJXMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment.
Mode of Action
This inhibition could lead to alterations in cell cycle progression, potentially inducing apoptosis within certain cell types.
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Similar compounds have been synthesized under microwave conditions, which could potentially influence their pharmacokinetic properties.
Result of Action
Similar compounds have shown significant inhibitory effects on the growth of various cancer cell lines. These compounds have demonstrated superior cytotoxic activities against certain cell lines, indicating a high potency compared to standard antitumor drugs.
Action Environment
It’s worth noting that all cells were maintained at 37 °c in a humidified atmosphere with 5% co2 during in vitro antitumor activities, suggesting that these conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines, the class of compounds it belongs to, can interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in significant ways.
Cellular Effects
It has been reported that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have been observed to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been observed to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels.
Biological Activity
The compound 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone (CAS No. 303994-49-2) belongs to a class of triazolo-pyrimidines known for their diverse biological activities, particularly in anticancer research. The compound's structure suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.
- Molecular Formula : C14H13N5O3
- Molecular Weight : 299.29 g/mol
- Melting Point : 259-261 °C
- Purity : Standard purity is reported at 90% .
Research indicates that compounds in the triazolo[1,5-a]pyrimidine family often exert their biological effects through multiple mechanisms:
- Inhibition of Cell Proliferation : These compounds have shown significant antiproliferative activity against various cancer cell lines.
- Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at specific phases, which can hinder tumor growth.
Anticancer Activity
A study investigating a series of triazolo[1,5-a]pyrimidine derivatives reported that the compound exhibited potent antiproliferative effects against human cancer cell lines including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) with IC50 values ranging from 9.47 to 13.1 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MGC-803 | 9.47 |
| HCT-116 | 9.58 |
| MCF-7 | 13.1 |
These values indicate that the compound is more potent than the standard drug 5-Fluorouracil (5-Fu), suggesting its potential as a lead compound in anticancer drug development.
Mechanistic Insights
The compound's mechanism involves:
- Inhibition of ERK Signaling Pathway : It significantly reduces the phosphorylation levels of ERK1/2 and other related proteins, which are crucial for cell proliferation and survival .
- Regulation of Apoptotic Proteins : The compound influences both pro-apoptotic and anti-apoptotic proteins, enhancing apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The presence of specific substituents on the triazolo-pyrimidine core appears to influence biological activity significantly:
- Compounds with electron-withdrawing groups (like nitrophenyl) generally exhibit enhanced potency.
- Structural modifications can lead to variations in solubility and bioavailability, impacting therapeutic efficacy .
Case Studies
In a comparative study involving various triazolo derivatives:
- Compound H12 was highlighted for its exceptional activity against MGC-803 cells, demonstrating a clear dose-dependent response in inhibiting growth and colony formation.
Comparative Analysis of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| Compound A | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound B | MCF-7 | 3.91 | Cytotoxic agent |
This table illustrates the varying degrees of potency and mechanisms among related compounds, emphasizing the potential of triazolo derivatives in cancer therapy.
Scientific Research Applications
Overview
The compound 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone is part of the triazolopyrimidine family and has garnered attention in various fields due to its unique structural properties and potential biological activities. Its structure comprises a triazole ring fused to a pyrimidine ring with a nitrophenyl group, which contributes to its diverse applications in scientific research.
Medicinal Chemistry
This compound has been studied for its potential as an anticancer agent . Research indicates that it exhibits significant inhibitory effects on cancer cell lines, particularly human lung (A-549) and hepatocellular carcinoma (HepG-2) cells. The mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , specifically targeting enzymes involved in various metabolic processes. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating diseases linked to enzyme dysregulation.
Material Science
Due to its unique chemical structure, this compound is being explored for applications in material science . It can serve as a building block for synthesizing more complex materials with tailored properties for use in electronics and nanotechnology.
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of the compound against A-549 and HepG-2 cell lines using the MTT assay. The results demonstrated that it possessed a higher potency compared to standard drugs like Cisplatin, indicating its potential as an effective anticancer agent .
Case Study 2: Mechanism of Action
Further investigations into the mechanism of action revealed that the compound's inhibition of CDK2 leads to significant changes in cell cycle dynamics. This finding is crucial for understanding how this compound can be utilized in therapeutic contexts against various cancers .
Chemical Reactions Analysis
1.1. Multicomponent Cyclocondensation
The triazolopyrimidine scaffold is synthesized via cyclocondensation of 3-amino-1,2,4-triazole with substituted pyrimidine intermediates. A representative method involves:
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Reactants : Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 4-nitrobenzaldehyde .
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Conditions : Reflux in 1,4-dioxane with triethylamine (20–24 h) .
Key Mechanistic Steps :
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Knoevenagel condensation to form α,β-unsaturated intermediates.
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Michael addition of 3-amino-1,2,4-triazole to the enone system.
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Cyclodehydration to form the fused triazolo-pyrimidine ring .
2.1. Nitro Group Reduction
The 4-nitrophenyl substituent undergoes catalytic hydrogenation:
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Reagents : H₂/Pd-C in ethanol.
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Product : 4-aminophenyl derivative.
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Applications : Intermediate for further functionalization (e.g., amide coupling).
2.2. Ketone Transformations
The acetyl group participates in nucleophilic additions and condensations:
*Theorized based on analogous ketone reactivity in triazolopyrimidines .
3.1. Acid-Catalyzed Ring Expansion
Under strong acidic conditions (H₂SO₄/HNO₃):
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Observation : Cleavage of the triazole ring forms pyrimidine-5-carboxamide intermediates .
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Mechanism : Protonation of the triazole nitrogen followed by nucleophilic attack by water .
3.2. Base-Mediated Rearrangement
Treatment with NaOH/EtOH induces:
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Transformation : Isomerization to triazolo[4,3-c]pyrimidine derivatives .
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Driving Force : Stabilization via conjugated enolate formation .
Characterization Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone?
- Methodology :
- Catalyst Selection : Use TMDP (tetramethylenediamine piperazine) as a dual solvent-catalyst due to its recyclability and efficiency. Avoid piperidine-based catalysts due to regulatory restrictions .
- Reaction Conditions :
- Molten-State Synthesis : Stir reagents (e.g., 4-nitrobenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate) in TMDP at 65°C for 3–6 hours. Yields ~92% after recrystallization .
- Solvent-Based Synthesis : Use ethanol/water (1:1 v/v) under reflux. Monitor reaction progress via TLC (silica gel plates) and purify via filtration and ethanol recrystallization .
- Key Data :
| Condition | Yield (%) | Purity (%) | Catalyst Reuse Cycles |
|---|---|---|---|
| Molten TMDP | 92 | >98 | ≥5 |
| Ethanol/water + TMDP | 92 | >95 | ≥4 |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz) to confirm substituent positions. For example, the 4-nitrophenyl group shows aromatic proton signals at δ 7.5–8.2 ppm .
- Elemental Analysis : Verify C, H, N, O content (e.g., expected N%: ~18.5% for C₁₆H₁₃N₅O₃) .
- Melting Point : Compare observed values (e.g., 243–245°C) with literature to assess crystallinity .
Advanced Research Questions
Q. What is the role of the 4-nitrophenyl substituent in modulating biological or catalytic activity?
- Mechanistic Insight :
- The nitro group enhances electron-withdrawing effects , stabilizing intermediates during heterocyclization (e.g., in triazolopyrimidine formation) .
- In biological contexts, the nitro group may participate in hydrogen bonding with enzyme active sites, as seen in analogues like UCB-FcRn-84 (a neonatal Fc receptor inhibitor) .
- Comparative Data :
| Substituent | Reaction Yield (%) | Bioactivity (IC₅₀, µM) |
|---|---|---|
| 4-Nitrophenyl | 92 | 0.8 (vs. FcRn) |
| 4-Fluorophenyl | 88 | 1.2 |
| Phenyl | 85 | >5 |
Q. How can chiral resolution be achieved for enantiomers of this compound?
- Methodology :
- Chiral Chromatography : Use a Chiralpak AD column with heptane/isopropanol (8:2 v/v) at 300 mL/min. For racemic mixtures, achieve baseline separation (RT = 8.22 min and 10.40 min for enantiomers) .
- SFC Analysis : Confirm enantiopurity (>99% ee) via supercritical fluid chromatography .
Q. What computational or spectroscopic tools can elucidate its binding interactions with biological targets?
- Approaches :
- X-ray Crystallography : Resolve ligand-protein complexes (e.g., FcRn binding) to identify key interactions (e.g., π-stacking with nitro groups) .
- Magic-Angle-Spinning NMR : Study dynamics in solid-state or membrane-bound environments (e.g., 100 kHz MAS for high-resolution data) .
Experimental Design & Data Contradictions
Q. How to address discrepancies in reaction yields when scaling up synthesis?
- Troubleshooting :
- Catalyst Degradation : Recycle TMDP ≤5 times to avoid reduced activity. Monitor via ¹³C NMR for decomposition products .
- Solvent Purity : Use HPLC-grade ethanol/water to prevent side reactions (e.g., hydrolysis of the ethanone group).
- Case Study : A scaled-up reaction (10 mmol) yielded 85% vs. 92% in small-scale due to uneven heating. Solution: Optimize stirring rate and thermal distribution .
Q. Why might biological assays show variable activity across different batches?
- Root Causes :
- Enantiomeric Impurities : Even 5% impurity in chiral batches can reduce IC₅₀ by 50% .
- Crystallinity Differences : Amorphous batches may exhibit lower solubility, affecting bioavailability. Use DSC (differential scanning calorimetry) to verify crystallinity .
Methodological Innovations
Q. Can green chemistry principles be applied to improve sustainability?
- Strategies :
- Solvent-Free Synthesis : Use molten TMDP to eliminate volatile organic solvents, reducing E-factor by 40% .
- Catalyst Recovery : Reuse TMDP ≥5 times without purification, confirmed by consistent ¹H NMR spectra .
Q. What advanced spectroscopic methods resolve tautomeric or conformational ambiguities?
- Tools :
- VT-NMR (Variable Temperature) : Identify tautomers (e.g., keto-enol) by tracking proton shifts at 25–80°C .
- DFT Calculations : Predict dominant tautomers using B3LYP/6-31G* basis sets. Match with experimental IR (e.g., C=O stretch at 1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
